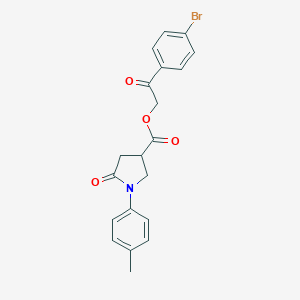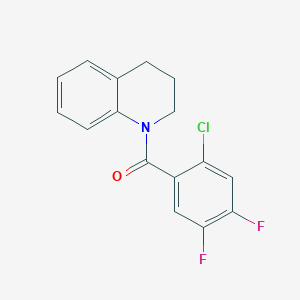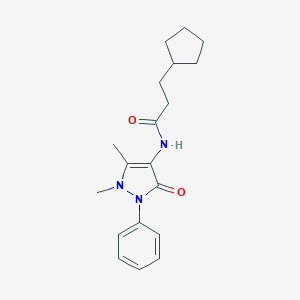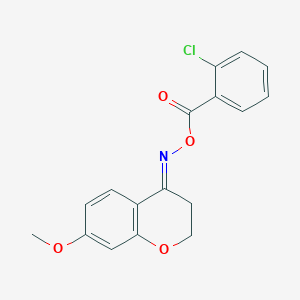![molecular formula C25H19N3O B391784 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B391784.png)
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazoline moieties. Indole derivatives are known for their significant biological activities, while quinazoline derivatives are often used in medicinal chemistry for their therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the quinazoline ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Applications De Recherche Scientifique
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazoline ring system can interact with DNA and proteins, affecting cellular processes. These interactions can lead to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib share the quinazoline ring system and are used as anticancer agents
Uniqueness
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of both indole and quinazoline moieties in a single molecule. This dual functionality can result in a broader range of biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H19N3O |
|---|---|
Poids moléculaire |
377.4g/mol |
Nom IUPAC |
2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H19N3O/c1-27-17-18(20-11-6-8-14-23(20)27)15-16-24-26-22-13-7-5-12-21(22)25(29)28(24)19-9-3-2-4-10-19/h2-17H,1H3/b16-15+ |
Clé InChI |
QLVMMKVYYHBENK-FOCLMDBBSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES isomérique |
CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethoxy-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,3-benzothiazole](/img/structure/B391701.png)

![Methyl 4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B391707.png)
![2,2-DIMETHYL-5-[5-(4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B391708.png)
![4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B391710.png)
![5-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B391711.png)
![4-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B391712.png)

![(5E)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B391719.png)
![5-(2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B391720.png)
![2-({5-[1,3-bis(4-methylphenyl)-2-imidazolidinyl]-2-furyl}sulfanyl)-N-phenylacetamide](/img/structure/B391721.png)



